5-Methyl-5,6,7,8-tetrahydropteridine
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Overview
Description
5-Methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the empirical formula C7H11N5O It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 5-methylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives with varying degrees of oxidation.
Reduction: More saturated pteridine derivatives.
Substitution: Substituted pteridine compounds with functional groups such as amines or thiols.
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydropteridine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various pteridine derivatives.
Biology: The compound is studied for its role in the biosynthesis of cofactors such as tetrahydrobiopterin, which is essential for the activity of several enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropteridine involves its role as a cofactor in enzymatic reactions. It acts as a synthetic cofactor for enzymes such as tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the biosynthesis of neurotransmitters and other important biomolecules. The compound interacts with the active sites of these enzymes, facilitating the hydroxylation of aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another pteridine derivative with similar chemical properties but different biological activity.
5,6,7,8-Tetrahydrobiopterin: A natural cofactor with higher biological activity compared to synthetic derivatives like 5-Methyl-5,6,7,8-tetrahydropteridine.
Uniqueness
This compound is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This uniqueness makes it a valuable tool in research for studying enzyme mechanisms and developing new therapeutic agents .
Properties
CAS No. |
316376-04-2 |
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Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-methyl-7,8-dihydro-6H-pteridine |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-7-6(11)4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
UAKWCGJJYFAPSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=NC=NC=C21 |
Origin of Product |
United States |
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